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(S)-1-(Furan-3-yl)ethan-1-amine
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Overview
Description
(S)-1-(Furan-3-yl)ethan-1-amine is an organic compound that features a furan ring attached to an ethanamine group The (S) designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image, the R-enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan, a five-membered aromatic ring containing one oxygen atom, and a suitable chiral amine precursor.
Reaction Conditions: The furan ring is functionalized to introduce the ethanamine group. This can be achieved through various methods, such as
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furan-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The furan ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated furan derivatives.
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders
(S)-1-(Furan-3-yl)ethan-1-amine has been explored for its potential in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research indicates that compounds with furan moieties can modulate neurotransmitter activity, offering therapeutic avenues for conditions such as depression and anxiety .
Antiviral Properties
Recent studies have identified derivatives of furan compounds as effective inhibitors against viruses such as H5N1 influenza. The structure–activity relationship (SAR) analyses suggest that modifications to the furan ring can enhance antiviral efficacy, making this compound a candidate for further development in antiviral therapies .
Organic Synthesis
This compound serves as a versatile building block in organic chemistry. It can undergo various chemical reactions, including:
- Oxidation : The furan ring can be oxidized to yield furanones or other oxygenated derivatives.
- Reduction : The amine group can be reduced to form secondary or tertiary amines.
- Substitution : The compound can participate in electrophilic or nucleophilic substitution reactions.
These reactions facilitate the synthesis of more complex molecules, which are essential in developing new chemical products.
Material Science
The compound is being investigated for its properties in developing advanced materials. Research indicates that this compound could contribute to creating polymers with enhanced durability and performance characteristics, applicable in coatings and electronic devices .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential applications in agrochemicals. Its derivatives may lead to the development of more effective and environmentally friendly pesticides or fertilizers .
Analytical Chemistry
This compound is utilized in analytical methods to detect and quantify other substances. Its unique chemical properties allow it to serve as a standard or reference material in various quality control processes across industries .
Case Study 1: Antiviral Efficacy
A study investigated the antiviral activity of furan derivatives against the H5N1 virus. It was found that specific structural modifications significantly improved their efficacy, highlighting the importance of this compound as a lead compound for further antiviral research .
Case Study 2: Neurological Applications
Research into the pharmacological properties of this compound demonstrated its potential effectiveness in modulating neurotransmitter systems. This study emphasizes its role in developing new treatments for neurological disorders .
Mechanism of Action
The mechanism by which (S)-1-(Furan-3-yl)ethan-1-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its target molecules.
Comparison with Similar Compounds
Similar Compounds
®-1-(Furan-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
Furan-2-ylmethanamine: A similar compound with the amine group attached to a different position on the furan ring.
Thiophene analogs: Compounds where the furan ring is replaced with a thiophene ring.
Uniqueness
(S)-1-(Furan-3-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(S)-1-(Furan-3-yl)ethan-1-amine, also known as 2-(furan-3-yl)ethan-1-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring, a five-membered aromatic heterocycle with oxygen, which contributes to its reactivity and interaction with biological systems. The amine functional group enhances its ability to form hydrogen bonds and engage in various biochemical interactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms, leading to altered metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways involved in cellular responses.
The furan ring can participate in π-π stacking interactions, enhancing the binding affinity to biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been evaluated against several cancer cell lines, showing significant antiproliferative effects. The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways, characterized by caspase activation .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Mitochondrial apoptosis |
CT26 (Colorectal) | 20 | Caspase activation |
B16.F1 (Melanoma) | 25 | Induction of cytochrome c release |
Antimicrobial Properties
This compound has also shown antimicrobial activity against various bacterial strains. Research indicates that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 30 |
P. aeruginosa | 40 |
Study on Anticancer Activity
A study conducted by researchers evaluated the effects of this compound on MCF-7 cells. Results indicated that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of activated caspase proteins. This study highlights the potential of this compound as a therapeutic agent in breast cancer treatment .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results showed significant inhibition against E. coli and S. aureus, suggesting its potential application in treating bacterial infections .
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1S)-1-(furan-3-yl)ethanamine |
InChI |
InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m0/s1 |
InChI Key |
SBVKKZRVKMOURL-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=COC=C1)N |
Canonical SMILES |
CC(C1=COC=C1)N |
Origin of Product |
United States |
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